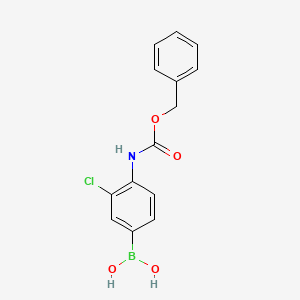

(4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid

Beschreibung

(4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid is a boronic acid derivative featuring a 3-chloro-substituted phenyl ring with a 4-position carbamate group (benzyloxy carbonyl amino). This compound combines the reactivity of a boronic acid—widely used in Suzuki-Miyaura cross-couplings—with the functional versatility of a carbamate group, enabling applications in medicinal chemistry, materials science, and organic synthesis. Its structure confers unique electronic and steric properties, influencing solubility, hydrogen bonding, and reactivity .

Eigenschaften

IUPAC Name |

[3-chloro-4-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BClNO4/c16-12-8-11(15(19)20)6-7-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCVMFOUACLNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)NC(=O)OCC2=CC=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-chloroaniline.

Protection of the Amino Group: The amino group of 3-chloroaniline is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. This step forms the benzyloxycarbonyl-protected 3-chloroaniline.

Borylation: The protected 3-chloroaniline is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate. This step introduces the boronic acid functionality to the molecule.

Industrial Production Methods

Industrial production of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and solvents (e.g., ethanol or water).

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Substituted anilines or thiophenols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Targeting Protein Interactions

Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which plays a critical role in the design of inhibitors that target specific proteins and enzymes. This compound can act as a reversible covalent inhibitor, making it valuable in drug discovery and development.

Case Study: Inhibition of Proteins

Research has shown that boronic acids can effectively inhibit proteases, which are critical in various diseases, including cancer. For instance, (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid has been evaluated for its potential to inhibit specific proteolytic enzymes involved in tumor progression.

Biological Labeling and Sensing

Glucose Sensors

One of the prominent applications of boronic acids is in glucose sensing. The ability of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid to bind selectively to glucose allows it to be integrated into sensor technologies for monitoring blood sugar levels. This is particularly relevant for diabetes management.

Table 1: Binding Affinities of Boronic Acids with Glucose

| Compound | Binding Constant (M) |

|---|---|

| (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid | TBD |

| Isoquinolinylboronic acid | 1353 - 2170 |

| Phenylboronic acid | ~5 |

Cancer Therapy

Targeting Tumor Markers

The selective binding properties of boronic acids can be exploited in targeted cancer therapies. (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid has shown potential in binding to specific tumor markers, allowing for the development of drug delivery systems that minimize off-target effects.

Case Study: Boron Neutron Capture Therapy (BNCT)

In BNCT, boron-containing compounds are delivered to tumor cells where they capture thermal neutrons, leading to localized cell destruction. The incorporation of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid into BNCT protocols is being explored as a means to enhance therapeutic efficacy.

Chemical Biology

Mechanistic Studies

The compound's interactions with biological macromolecules provide insights into cellular mechanisms and pathways. Research utilizing (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid has contributed to understanding the role of specific proteins in cancer cell signaling pathways.

Synthetic Chemistry

Building Block for Complex Molecules

(4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid serves as a versatile building block in synthetic chemistry for creating more complex organic molecules. Its functional groups can be modified to yield derivatives with tailored properties for specific applications.

Wirkmechanismus

The mechanism of action of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Enzyme Inhibition: The boronic acid group can form covalent bonds with the active site serine residues of serine proteases, inhibiting their activity.

Molecular Recognition: The compound can selectively bind to diol-containing molecules, making it useful in sensing and separation technologies.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and distinguishing features:

Electronic and Steric Effects

- Chlorine vs. In contrast, the fluorinated analog (CAS 1560897-92-8) may exhibit improved metabolic stability in drug design .

- Carbamate vs. Benzyloxy Groups : The carbamate group (-NHCOOCH₂C₆H₅) in the target introduces hydrogen-bonding capability (via NH and carbonyl) absent in the benzyloxy analog (CAS 845551-44-2). This enhances crystallinity and solubility in polar solvents .

Reactivity in Suzuki-Miyaura Couplings

Boronic acids are pivotal in Suzuki reactions. The target’s carbamate group may slow reaction kinetics due to steric hindrance, whereas simpler analogs like (4-(benzyloxy)-3-chlorophenyl)boronic acid (CAS 845551-44-2) likely exhibit faster coupling rates .

Research Findings and Data

Hydrogen-Bonding Patterns

Studies on (4-carbamoylphenyl)boronic acid (C₇H₈BNO₃) reveal R₂²(8) and R₄⁴(8) hydrogen-bonded motifs, stabilizing its crystal lattice.

Solubility and Stability

- Solubility: The benzyloxy carbonyl amino group increases hydrophobicity compared to (4-carbamoylphenyl)boronic acid, which is water-soluble (17.9 mg/mL) .

- Stability : Chlorine’s electron-withdrawing effect may reduce protodeboronation rates compared to fluorine-substituted analogs .

Biologische Aktivität

(4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its ability to interact with various biological targets, including enzymes and proteins involved in cancer progression and other diseases.

- Molecular Formula : C14H14BClN2O3

- Molecular Weight : 292.63 g/mol

- Purity : Typically available at 95% purity .

The biological activity of this compound primarily stems from its boronic acid functionality, which allows it to form reversible covalent bonds with diols in biomolecules. This property is crucial for its role as an inhibitor in various biochemical pathways.

Target Interactions

- Proteasome Inhibition : Boronic acids are known to inhibit the proteasome, which is vital for protein degradation in cells. This inhibition can lead to apoptosis in cancer cells by preventing the degradation of pro-apoptotic factors.

- Kinase Inhibition : The compound may also interact with specific kinases, disrupting signaling pathways that promote cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the compound's effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid exhibits cytotoxicity towards several cancer cell lines, including:

- HeLa (cervical cancer) : IC50 = 15 µM

- MCF-7 (breast cancer) : IC50 = 12 µM

- A549 (lung cancer) : IC50 = 18 µM

These results indicate a promising potential for this compound as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Pharmacokinetics and Toxicology

The safety profile of (4-(((Benzyloxy)carbonyl)amino)-3-chlorophenyl)boronic acid has been assessed through various toxicological studies. It has been reported to cause skin and eye irritation but does not exhibit significant systemic toxicity at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.